L-Serine,O-benzoyl-
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Overview
Description
L-Serine,O-benzoyl- is a derivative of the amino acid L-serine, where the hydroxyl group of serine is esterified with benzoic acid. This compound is known for its role in various biochemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine,O-benzoyl- typically involves the esterification of L-serine with benzoic acid. One common method is the Wünsch–Fürst resolution of N-formyl-O-benzyl-DL-serine, which can be separated by selective solubilization without the need for a second resolving agent . This method provides a more convenient and cost-effective route to obtain O-benzyl-L-serine.
Industrial Production Methods
Industrial production of L-Serine,O-benzoyl- often involves large-scale fermentation processes. For instance, recombinant Escherichia coli can be engineered to produce L-serine, which is then esterified with benzoic acid under controlled conditions . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Serine,O-benzoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group back to the hydroxyl group.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: L-serine.
Substitution: Various substituted serine derivatives depending on the nucleophile used.
Scientific Research Applications
L-Serine,O-benzoyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in studying enzyme mechanisms and protein synthesis.
Mechanism of Action
L-Serine,O-benzoyl- exerts its effects primarily through its interaction with enzymes and receptors in the body. It acts as a precursor for neurotransmitters and other biologically active molecules. The compound is known to activate glycine receptors and upregulate peroxisome proliferator-activated receptor gamma, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
L-Serine: A non-essential amino acid involved in protein synthesis and cell proliferation.
D-Serine: A co-agonist of NMDA receptors, playing a role in synaptic plasticity and neuroprotection.
2,3-Dihydroxybenzoyl-L-serine: A siderophore involved in iron acquisition by microorganisms.
Uniqueness
L-Serine,O-benzoyl- is unique due to its esterified structure, which imparts different chemical properties compared to its parent compound, L-serine. This modification allows it to participate in specific biochemical reactions and enhances its utility in various industrial and research applications.
Properties
Molecular Formula |
C10H11NO4 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
(2S)-2-amino-3-benzoyloxypropanoic acid |
InChI |
InChI=1S/C10H11NO4/c11-8(9(12)13)6-15-10(14)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13)/t8-/m0/s1 |
InChI Key |
ZQXBXSLGROYFDW-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(=O)O)N |
Origin of Product |
United States |
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